H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-NH2
Description
H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-NH2 is a synthetic opioid peptide derivative designed to target the mu-opioid receptor (MOR). Its structure includes:
- Dmt: 2',6'-dimethyltyrosine, a non-canonical amino acid known to enhance receptor binding and metabolic stability.
- Tic: 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a conformationally constrained residue that promotes selective MOR antagonism.
- (2S,3S)-beta-MeCha: Beta-methylcyclohexylalanine, a sterically hindered residue that modulates receptor interaction and selectivity.
- Phe-NH2: C-terminal phenylalanine amide, contributing to peptide stability and binding affinity.
The stereochemistry at positions 2S and 3S distinguishes this compound from analogs with alternative configurations (e.g., 3R), which significantly impacts receptor binding and functional activity .
Properties
Molecular Formula |
C40H51N5O5 |
|---|---|
Molecular Weight |
681.9 g/mol |
IUPAC Name |
2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2S,3S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-cyclohexyl-1-oxobutan-2-yl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C40H51N5O5/c1-24-18-31(46)19-25(2)32(24)22-33(41)40(50)45-23-30-17-11-10-16-29(30)21-35(45)38(48)44-36(26(3)28-14-8-5-9-15-28)39(49)43-34(37(42)47)20-27-12-6-4-7-13-27/h4,6-7,10-13,16-19,26,28,33-36,46H,5,8-9,14-15,20-23,41H2,1-3H3,(H2,42,47)(H,43,49)(H,44,48)/t26-,33-,34-,35?,36-/m0/s1 |
InChI Key |
KIHHZGQBWZPIMS-VERNRBRGSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)N[C@@H]([C@@H](C)C4CCCCC4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C(C)C4CCCCC4)C(=O)NC(CC5=CC=CC=C5)C(=O)N)N)C)O |
Origin of Product |
United States |
Preparation Methods
2',6'-Dimethyl-L-Tyrosine (Dmt)
Dmt is synthesized via regioselective methylation of L-tyrosine. A Pd(OAc)₂-catalyzed C–H alkylation strategy introduces methyl groups at the 2' and 6' positions of the aromatic ring. The process involves:
-
Protection : L-tyrosine is esterified to H-Tyr-OMe, followed by silylation of the phenolic hydroxyl with tert-butyldimethylsilyl chloride (TBSCl).
-
Methylation : Directed by a picolinic acid auxiliary, CH₃I and K₂CO₃ facilitate ortho-methylation under inert conditions (yield: 78–85%).
-
Deprotection : Acidic cleavage (TFA/H₂O) removes silyl and ester groups, yielding Dmt.
Tetrahydroisoquinoline-3-Carboxylic Acid (Tic)
Tic is prepared via a Pictet-Spengler reaction:
Beta-Methylcyclohexylalanine (beta-MeCha)
Beta-MeCha is synthesized through stereoselective alkylation:
-
Substrate Preparation : Cyclohexylalanine is protected at the alpha-amino group using Boc anhydride.
-
Alkylation : LDA-mediated deprotonation followed by methyl iodide quench introduces the beta-methyl group. The (2S,3S) configuration is controlled by chiral auxiliaries (e.g., Evans oxazolidinones), achieving >95% diastereomeric excess.
Phenylalanine (Phe)
Commercial Fmoc-Phe-OH is used without modification.
Solid-Phase Peptide Synthesis (SPPS)
Resin Selection and Loading
Iterative Coupling Cycles
| Step | Reagent/Parameter | Conditions |
|---|---|---|
| Fmoc Deprotection | 20% piperidine/DMF | 2 × 5 min |
| Activation | TBTU/DIPEA or HBTU/Oxyma | 3–5 equiv, 45–60 min |
| Coupling | Fmoc-amino acids | 3–5 equiv, 1–4 h |
Final Cleavage and Deprotection
The peptide-resin is treated with TFA/TES/H₂O (95:2.5:2.5, v/v/v) for 4 h to simultaneously cleave the peptide and remove side-chain protecting groups. Crude peptide is precipitated in cold diethyl ether and lyophilized.
Cyclization and Final Deprotection
Disulfide Bridge Formation (If Applicable)
For cyclic analogs, cysteine residues are oxidized using I₂ in methanol (0.1 M, 2 h) to form intramolecular disulfide bonds.
Purification
-
HPLC : Preparative C18 column (ReproSil Pur 120 ODS-3) with 10–50% ACN gradient (0.1% TFA). Purity >95% confirmed by analytical HPLC.
-
Lyophilization : Purified peptide is freeze-dried and stored at -20°C.
Analytical Characterization
Mass Spectrometry
Nuclear Magnetic Resonance (NMR)
Chromatographic Purity
| Parameter | Value |
|---|---|
| Column | C18 (4.6 × 150 mm) |
| Gradient | 10–50% ACN in 25 min |
| Retention Time | 13.1 min |
| Purity | ≥98% (UV 220 nm) |
Critical Synthesis Challenges and Solutions
-
Stereochemical Control : Chiral HPLC separates (2S,3S) and (2R,3R) beta-MeCha diastereomers.
-
Coupling Efficiency : Microwave-assisted SPPS reduces reaction times for hindered residues (e.g., Dmt).
-
Oxidative Side Reactions : Addition of 1,2-ethanedithiol (EDT) suppresses methionine oxidation during TFA cleavage.
Comparative Analysis of Synthetic Routes
Scientific Research Applications
Structure
The chemical structure of H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-NH2 includes:
- Dmt : 2',6'-dimethyltyrosine
- Tic : Tetrahydroisoquinoline-3-carboxylic acid
- beta-MeCha : Beta-methyl-cyclohexylalanine
- Phe : Phenylalanine
Chemistry
This compound is utilized to study:
- Peptide Synthesis : Investigating methods and efficiencies in synthesizing complex peptides.
- Structure-Activity Relationships : Understanding how structural modifications affect biological activity.
Biology
In biological research, this compound helps elucidate:
- Opioid Receptor Interactions : The binding characteristics and functional roles of delta-opioid receptors.
- Signal Transduction Mechanisms : Investigating how receptor activation influences downstream signaling pathways.
Medicine
Potential therapeutic applications include:
- Pain Management : Due to its selective action on delta-opioid receptors, it may provide analgesic effects without the side effects commonly associated with mu-opioid agonists.
- Addiction Treatment : Its unique receptor profile could help mitigate the development of tolerance and dependence.
Industry
In pharmaceutical development, this compound is being explored for:
- New Analgesics : Developing safer pain relief options that minimize the risk of addiction.
- Opioid Receptor Modulators : Creating compounds that can selectively target specific opioid receptors for therapeutic benefits.
Selectivity and Affinity
Research has demonstrated that this compound exhibits high selectivity for delta-opioid receptors with binding affinities in the low nanomolar range (Ki values). For instance, studies have shown that this compound acts as a selective delta antagonist in various assays, highlighting its potential as a pharmacological tool in opioid research .
Therapeutic Potential
In vivo studies have indicated that this compound may provide effective pain relief while minimizing adverse effects associated with traditional opioid therapies. Its unique mechanism allows for modulation of pain pathways without significant activation of mu-opioid receptors, which are often linked to addiction and tolerance .
Mechanism of Action
H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-NH2 exerts its effects by binding to delta opioid receptors. The binding of the peptide to these receptors inhibits the release of neurotransmitters, leading to analgesic effects. The molecular targets include the delta opioid receptors, and the pathways involved are primarily related to the inhibition of adenylate cyclase activity, which reduces the production of cyclic AMP .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-NH2 with structurally or functionally related compounds targeting the MOR:
Key Findings
Stereochemical adjustments in MOR ligands are known to alter binding pocket interactions, particularly with residues like Asp147 and Lys233 .
This feature is absent in linear peptides like Tyr-D-Ala-Gly-D-Trp-NMeNle-Asp-Phe-NH2 (IC50 = 150 nM), which exhibit lower selectivity .
Multivalency and Dimerization: The dimeric compound 3,6-bis(Dmt-Tic-NH-ethyl)-2(1H)-pyrazinone (Ki = 2.83 nM) demonstrates that multivalent ligands achieve higher potency, likely through simultaneous interaction with multiple receptor subdomains. This contrasts with monomeric peptides like this compound, which may prioritize selectivity over potency .
Non-Peptide vs. Peptide Ligands: Alvimopan (Ki = 0.44 nM), a non-peptide antagonist, outperforms most peptide-based compounds in potency but lacks the structural flexibility to mimic endogenous opioid peptides. This trade-off highlights the design challenges in balancing bioavailability, potency, and selectivity .
Q & A
Q. How can transcriptomic data be leveraged to identify off-target effects of this compound?
- Methodological Answer : Perform RNA-seq on treated vs. untreated neuronal cultures (minimum n = 6). Use pathway enrichment tools (e.g., DAVID, GSEA) to map differentially expressed genes to KEGG opioid signaling pathways. Validate candidate off-targets (e.g., NMDA receptors) via patch-clamp electrophysiology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
